

Application Notes and Protocols for Bedaquiline Combination Therapy Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical research into **Bedaquiline** in combination with new tuberculosis (TB) drug candidates. Detailed protocols for key experimental assays are included to facilitate the design and execution of similar studies.

Introduction to Bedaquiline and Combination Therapy

Bedaquiline (BDQ), a diarylquinoline, is a potent anti-TB drug that functions by inhibiting the mycobacterial ATP synthase.[1] It is a cornerstone of treatment for multidrug-resistant TB (MDR-TB). To enhance efficacy, shorten treatment duration, and combat the emergence of resistance, research is increasingly focused on combination therapies pairing **Bedaquiline** with novel drug candidates. This document outlines the preclinical assessment of such combinations.

Featured New Drug Candidates in Combination with Bedaquiline

Recent preclinical research has highlighted several promising new drug candidates for use in combination with **Bedaquiline**:



- TBAJ-876: A next-generation diarylquinoline with a potentially improved safety profile compared to **Bedaquiline**.[2][3]
- BTZ-043: A benzothiazinone that inhibits the DprE1 enzyme, which is essential for mycobacterial cell wall synthesis.[4][5][6]
- GSK2556286: A novel agent that has shown promising results in preclinical models when combined with Bedaquiline.[7]
- Delamanid: A nitroimidazole that inhibits mycolic acid synthesis.[8]
- Pretomanid: Another nitroimidazole with potent bactericidal and sterilizing activity.
- Linezolid: An oxazolidinone that inhibits protein synthesis.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating **Bedaquiline** in combination with these new drug candidates.

In Vitro Synergy Data

Table 1: In Vitro Synergy of Bedaquiline Combinations against Mycobacterium tuberculosis

Drug Combinatio n	M. tuberculosi s Strain	Assay	Fractional Inhibitory Concentrati on Index (FICI)	Interaction	Reference
Bedaquiline + BTZ-043	H37Rv	Checkerboar d	0.5	Synergy	[5]

Table 2: In Vitro Synergy of **Bedaquiline** Combinations against Mycobacterium abscessus



Drug Combinatio n	M. abscessus Strain	Assay	Fractional Inhibitory Concentrati on Index (FICI)	Interaction	Reference
Bedaquiline + TBAJ-876	Clinical Isolate	Checkerboar d	0.48	Synergy	[9]
Cefoxitin + TBAJ-876	Clinical Isolate	Checkerboar d	0.42	Synergy	[9]
Imipenem + TBAJ-876	Clinical Isolate	Checkerboar d	0.55	Additivity	[9]
Rifabutin + TBAJ-876	Clinical Isolate	Checkerboar d	0.68	Additivity	[9]

In Vivo Efficacy Data (Murine Model)

Table 3: In Vivo Efficacy of Bedaquiline Combinations in a Murine Model of Tuberculosis



Drug Regimen	Mouse Strain	Duration of Treatment	Change in Bacterial Load (log10 CFU) in Lungs	Reference
Bedaquiline (25 mg/kg)	BALB/c	14 weeks		[10]
Bedaquiline (25 mg/kg) + Delamanid (2.5 mg/kg) + Linezolid (100 mg/kg)	BALB/c	24 weeks	Significantly greater reduction than standard HRZE regimen	[8]
Bedaquiline (25 mg/kg) + Pretomanid + Linezolid	BALB/c	2 months	Significant reduction	
TBAJ-876 (6.25 mg/kg) + Pretomanid + Linezolid	BALB/c	1 month	Significantly greater reduction than Bedaquiline (25 mg/kg) + Pretomanid + Linezolid	[2]
TBAJ-876 (12.5 mg/kg) + Pretomanid + Linezolid	BALB/c	1 month	Significantly greater reduction than Bedaquiline (25 mg/kg) + Pretomanid + Linezolid	[2]
Bedaquiline + GSK2556286 + TBA-7371	BALB/c	Not Specified	Comparable to BPaL regimen	[7]



Bedaquiline- containing regimen	BALB/c	8 weeks	Total organ CFU clearance	[10][11]
Standard regimen (RIF, INH, PZA, EMB)	BALB/c	14 weeks	Total organ CFU clearance	[10][11]

Experimental ProtocolsIn Vitro Synergy Assessment: Checkerboard Assay

This protocol is adapted from the resazurin microtiter assay (REMA) method.[12]

Objective: To determine the in vitro interaction (synergistic, additive, indifferent, or antagonistic) between **Bedaquiline** and a new drug candidate against Mycobacterium tuberculosis.

Materials:

- M. tuberculosis strain (e.g., H37Rv)
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- Bedaquiline stock solution
- New drug candidate stock solution
- 96-well microtiter plates (polystyrene)[13]
- Resazurin sodium salt solution (0.02% w/v in sterile water)
- Sterile water
- Incubator at 37°C

Procedure:

Preparation of Drug Dilutions:



- Prepare serial twofold dilutions of **Bedaquiline** and the new drug candidate in 7H9 broth.
- In a 96-well plate, add 50 μL of 7H9 broth to each well.
- Add 50 μL of the Bedaquiline dilutions horizontally across the plate.
- Add 50 μL of the new drug candidate dilutions vertically down the plate. This creates a
 matrix of drug combinations.
- Include wells with each drug alone as controls.
- Inoculum Preparation:
 - Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
 - Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:1000 in 7H9 broth to achieve a final concentration of approximately 10⁵ CFU/mL.
- Inoculation:
 - $\circ~$ Add 100 μL of the prepared inoculum to each well of the 96-well plate.
 - Include a growth control well (no drugs) and a sterility control well (no bacteria).
- Incubation:
 - Seal the plates and incubate at 37°C for 7 days.
- Addition of Resazurin and Reading:
 - After 7 days, add 30 μL of the resazurin solution to each well.
 - Incubate for another 24-48 hours.
 - A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory
 Concentration (MIC) is the lowest concentration of the drug(s) that prevents this color
 change.
- Data Analysis:



- Determine the MIC of each drug alone and in combination.
- Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
 FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
- Interpret the FICI values as follows:
 - FICI ≤ 0.5: Synergy
 - 0.5 < FICI ≤ 4.0: Additive/Indifference
 - FICI > 4.0: Antagonism

Time-Kill Kinetics Assay

This protocol provides a method to assess the bactericidal activity of drug combinations over time.[14][15]

Objective: To evaluate the rate of killing of M. tuberculosis by **Bedaquiline** in combination with a new drug candidate.

Materials:

- M. tuberculosis strain (e.g., H37Rv)
- Middlebrook 7H9 broth with OADC supplement
- Bedaquiline and new drug candidate stock solutions
- Sterile saline with 0.05% Tween 80
- Middlebrook 7H10 or 7H11 agar plates
- Incubator at 37°C
- Shaking incubator

Procedure:



• Inoculum Preparation:

- Grow M. tuberculosis in 7H9 broth to mid-log phase.
- Dilute the culture in fresh 7H9 broth to a starting concentration of approximately 10⁶
 CFU/mL.

Drug Exposure:

- Prepare flasks with 7H9 broth containing the desired concentrations of **Bedaquiline**, the new drug candidate, and their combination.
- Include a drug-free growth control.
- Inoculate each flask with the prepared bacterial suspension.

Sampling:

- Incubate the flasks at 37°C in a shaking incubator.
- At predetermined time points (e.g., 0, 2, 4, 7, 14, and 21 days), withdraw an aliquot from each flask.
- Colony Forming Unit (CFU) Counting:
 - Prepare serial tenfold dilutions of each aliquot in sterile saline with Tween 80.
 - Plate 100 μL of appropriate dilutions onto 7H10 or 7H11 agar plates in triplicate.
 - Incubate the plates at 37°C for 3-4 weeks.
 - Count the colonies and calculate the CFU/mL for each time point.

Data Analysis:

- Plot the log10 CFU/mL versus time for each drug combination and control.
- A synergistic interaction is indicated by a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent. An additive effect is a < 2-log10 but



- > 1-log10 decrease, while indifference is a < 1-log10 change. Antagonism is indicated by a
- > 1-log10 increase in CFU/mL compared to the most active single agent.

In Vivo Efficacy Assessment: Murine Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of **Bedaquiline** combination therapies in a mouse model.[10][16]

Objective: To determine the in vivo bactericidal and sterilizing activity of a **Bedaquiline** combination regimen in a murine model of chronic TB infection.

Materials:

- BALB/c or C3HeB/FeJ mice
- M. tuberculosis strain (e.g., H37Rv)
- Aerosol infection chamber
- Bedaquiline and new drug candidate formulations for oral gavage
- Sterile phosphate-buffered saline (PBS)
- Tissue homogenizer
- Middlebrook 7H11 agar plates with OADC supplement and appropriate antibiotics to prevent contamination.

Procedure:

- Infection:
 - Infect mice with a low dose of M. tuberculosis via the aerosol route to establish a chronic infection in the lungs.
- Treatment:



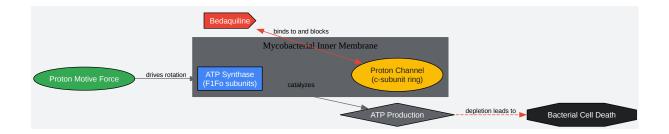
- Four to six weeks post-infection, randomize mice into treatment and control groups.
- Administer the drug regimens (e.g., Bedaquiline alone, new drug candidate alone, the combination, and a standard TB regimen as a positive control) daily or as per the desired schedule via oral gavage. A vehicle-only group serves as the negative control.
- Assessment of Bacterial Load:
 - At specified time points during and after treatment (e.g., after 4, 8, and 12 weeks of therapy), euthanize a subset of mice from each group.
 - Aseptically remove the lungs and spleen.
 - Homogenize the organs in sterile PBS.
 - Plate serial dilutions of the homogenates on 7H11 agar plates.
 - Incubate the plates at 37°C for 3-4 weeks and enumerate the CFUs.
- Relapse Study (Assessment of Sterilizing Activity):
 - After the completion of treatment, keep a subset of mice for an additional period (e.g., 3 months) without treatment.
 - At the end of this period, euthanize the mice and determine the bacterial load in their lungs and spleens as described above.
 - The proportion of mice with recurring bacterial growth is indicative of relapse.
- Data Analysis:
 - Calculate the mean log10 CFU per organ for each group at each time point.
 - Compare the reduction in bacterial load between the different treatment groups.
 - Analyze the relapse rates in the different groups after cessation of therapy.

Visualizations





Signaling Pathway of Bedaquiline

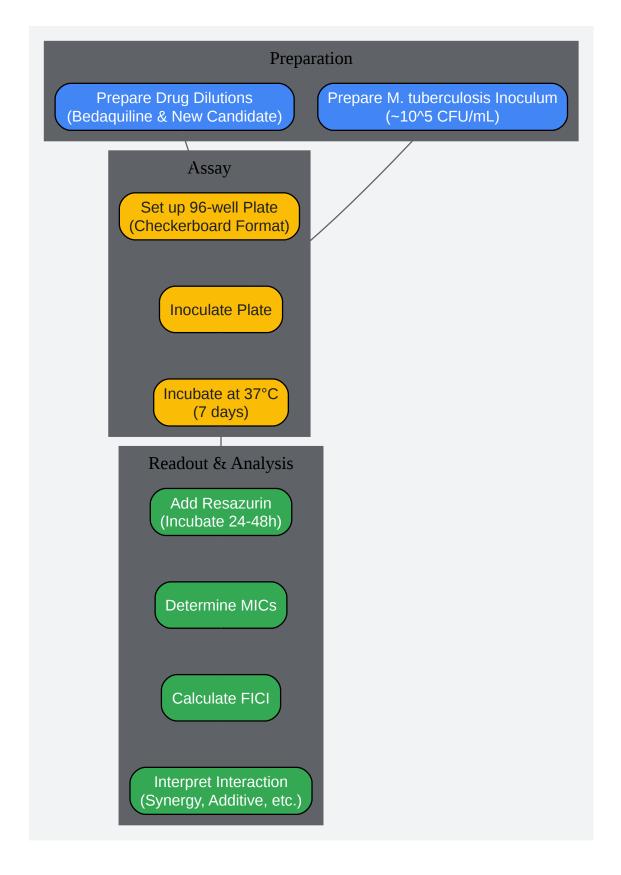


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Caption: Mechanism of action of Bedaquiline targeting the ATP synthase in Mycobacterium tuberculosis.

Experimental Workflow for In Vitro Synergy Testing





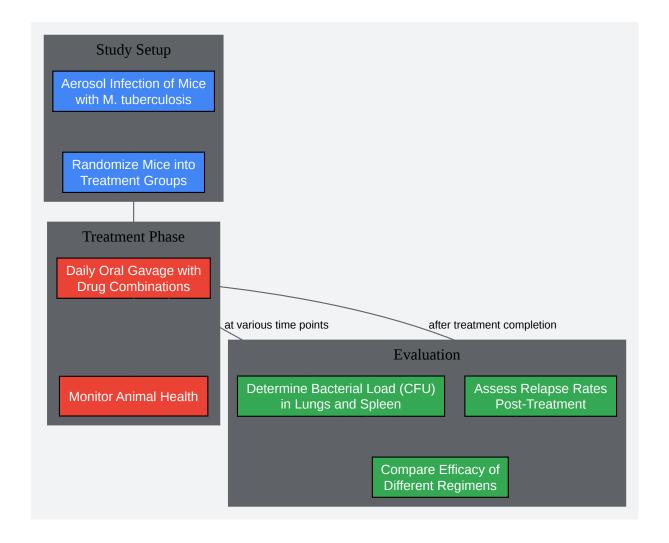
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Caption: Workflow for determining in vitro drug synergy using the checkerboard assay.





Logical Relationship for In Vivo Efficacy Studies



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Caption: Logical workflow for assessing the in vivo efficacy of new TB drug regimens in a mouse model.

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